molecular formula C6H7NO4S B1204498 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid CAS No. 86360-62-5

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

Cat. No.: B1204498
CAS No.: 86360-62-5
M. Wt: 189.19 g/mol
InChI Key: PKFNRZOFABOFSP-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is an organic compound with the molecular formula C6H7NO4S It is a member of the thiazine family, characterized by a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves the regioselective and stereospecific [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines . This reaction proceeds smoothly under mild conditions without the need for a metal catalyst or strong base. The process involves a domino sequence of SN2 ring-opening, N-Michael addition cyclization, retro-Michael addition, and pyridine extrusion .

Another method involves the rhodium-catalyzed regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole, resulting in a formal [3 + 3] cycloaddition product . This reaction is facilitated by an acetic acid additive, which improves both the yield and rate of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. Optimization of reaction conditions and the use of continuous flow reactors could enhance the efficiency and scalability of these methods.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity to biological targets. For instance, the compound can inhibit certain enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is unique due to its specific substitution pattern and the presence of carboxylic acid groups at positions 3 and 5 of the thiazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFNRZOFABOFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CS1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006764
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86360-62-5
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086360625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Reactant of Route 2
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Reactant of Route 3
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Reactant of Route 4
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Reactant of Route 5
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
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Q & A

Q1: How does lanthionine ketimine exert its effects in the context of Alzheimer's disease?

A1: While the exact mechanism of action remains under investigation, research suggests that lanthionine ketimine may exert its beneficial effects through modulation of collapsin response mediator protein 2 (CRMP2). [] In the 3xTg-AD mouse model, a model that mimics several aspects of Alzheimer's disease, treatment with a bioavailable lanthionine ketimine ester led to alterations in CRMP2 phosphorylation. [] CRMP2 is involved in neuronal growth and survival, and its dysregulation is implicated in Alzheimer's disease. By influencing CRMP2, lanthionine ketimine might contribute to the observed reduction in cognitive decline, amyloid-β plaque deposition, and tau accumulation in this animal model. []

Q2: What are the known in vivo effects of lanthionine ketimine in the context of Alzheimer's disease?

A2: Studies in the 3xTg-AD mouse model have shown promising results. Treatment with a bioavailable lanthionine ketimine ester led to several beneficial effects:

  • Improved Cognitive Function: Lanthionine ketimine treatment significantly reduced cognitive decline observed in the 3xTg-AD mice. []
  • Reduced Amyloid-β Pathology: A hallmark of Alzheimer's is the accumulation of amyloid-β plaques in the brain. Lanthionine ketimine treatment was associated with a decrease in amyloid-β peptide deposition. []
  • Reduced Tau Pathology: Another pathological feature of Alzheimer's is the aggregation of tau protein. Lanthionine ketimine treatment also diminished the accumulation of phosphorylated tau (phospho-Tau). []
  • Modulation of Microglial Activity: Microglia, the brain's immune cells, play a complex role in Alzheimer's disease. Treatment with lanthionine ketimine reduced the density of Iba1-positive microglia, suggesting a potential modulation of neuroinflammation. []

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